5-bromo-2,3-dimethoxyaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2680528-30-5 |
|---|---|
Molecular Formula |
C8H11BrClNO2 |
Molecular Weight |
268.53 g/mol |
IUPAC Name |
5-bromo-2,3-dimethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO2.ClH/c1-11-7-4-5(9)3-6(10)8(7)12-2;/h3-4H,10H2,1-2H3;1H |
InChI Key |
GUWJYAKRNOHHPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Bromo 2,3 Dimethoxyaniline Hydrochloride
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The aniline moiety in 5-bromo-2,3-dimethoxyaniline (B13030177) hydrochloride is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methoxy (B1213986) groups. byjus.com These groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.commasterorganicchemistry.com For instance, in the presence of a catalyst, benzene can be halogenated. lumenlearning.com The reaction proceeds through a two-step mechanism: the initial attack of the electrophile on the aromatic ring, which is the rate-determining step, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In the case of anilines, the amino group strongly directs incoming electrophiles to the ortho and para positions. byjus.com For example, the reaction of aniline with bromine water results in the formation of 2,4,6-tribromoaniline. byjus.com
The reaction of 3,5-dimethoxyaniline (B133145) with aromatic aldehydes in the presence of trifluoroacetic acid and triethylsilane leads to a highly regioselective Friedel-Crafts alkylation, producing para-alkylated 3,5-dimethoxyanilines in good yields. researchgate.net This procedure is notable for its simplicity and high regioselectivity. researchgate.net
| Reagent | Product | Reaction Type | Reference |
| Bromine Water | 2,4,6-tribromoaniline | Halogenation | byjus.com |
| Aromatic Aldehydes/TFA/Triethylsilane | para-alkyl 3,5-dimethoxyanilines | Friedel-Crafts Alkylation | researchgate.net |
Nucleophilic Displacement Reactions Involving the Bromo Substituent
While the bromo substituent is generally less reactive towards nucleophilic aromatic substitution compared to activated systems, it can undergo displacement under specific conditions, particularly with strong nucleophiles or through metal-catalyzed processes. The development of such reactions expands the synthetic utility of 5-bromo-2,3-dimethoxyaniline hydrochloride, allowing for the introduction of a variety of functional groups at the 5-position.
Transformations of the Amino Group in this compound
The primary amino group of this compound is a versatile functional handle that can be readily transformed into a wide array of other functionalities.
The amino group can be easily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. These reactions are fundamental in protecting the amino group or in the synthesis of biologically active amides and sulfonamides. For example, the reaction of anilines with sulfonyl chlorides can yield sulfonamides, which are important scaffolds in medicinal chemistry. The naphthalene (B1677914) sulfonamide scaffold, for instance, is known to possess antagonistic properties against the human CC chemokine receptor 8 (CCR8). nih.gov
The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and coupling reactions with activated aromatic compounds to form azo dyes.
This compound can react with aldehydes and ketones to form Schiff bases or imines. researchgate.netinternationaljournalcorner.com This condensation reaction is typically carried out under acidic or basic catalysis and involves the formation of a carbon-nitrogen double bond. researchgate.netinternationaljournalcorner.com Schiff bases are important intermediates in organic synthesis and have been shown to possess a range of biological activities. researchgate.netresearchgate.net The synthesis of Schiff base ligands from the condensation of 5-bromo-2-hydroxy benzaldehyde (B42025) and aniline in an alcohol medium has been reported. researchgate.netrecentscientific.com
| Reactant | Product | Reaction Type | Reference |
| 5-Bromo-2-hydroxy benzaldehyde | Schiff base | Condensation | researchgate.netrecentscientific.com |
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromo substituent at the 5-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for the formation of biaryl compounds. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov Research has demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with various boronic esters. nih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is a versatile method for the vinylation of aryl halides. beilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov Various generations of catalyst systems have been developed to improve the efficiency and scope of this transformation. wikipedia.org
Other Cross-Coupling Reactions: The bromo substituent can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling with terminal alkynes and Stille coupling with organotin reagents, further expanding the synthetic possibilities.
| Reaction | Coupling Partner | Product | Catalyst System | Reference |
| Suzuki-Miyaura | Organoboron reagent | Biaryl compound | Palladium catalyst, base | nih.gov |
| Heck | Alkene | Substituted alkene | Palladium catalyst, base | wikipedia.orgbeilstein-journals.org |
| Buchwald-Hartwig | Amine | Aryl amine | Palladium catalyst, base | wikipedia.orglibretexts.orgnih.gov |
| Sonogashira | Terminal alkyne | Aryl alkyne | Palladium catalyst, copper co-catalyst, base | chemrxiv.org |
The diverse reactivity of this compound makes it a valuable and versatile starting material for the synthesis of a wide range of complex organic molecules with potential applications in various fields of chemistry.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov In the context of 5-bromo-2,3-dimethoxyaniline, the bromine atom serves as the halide component, ready to couple with various aryl or heteroaryl boronic acids or their esters.
The general scheme for the Suzuki-Miyaura coupling of 5-bromo-2,3-dimethoxyaniline involves its reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity of the desired biaryl product. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often paired with phosphine (B1218219) ligands like SPhos or CataCXium A. harvard.eduorganic-chemistry.org The base, typically potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), plays a key role in activating the boronic acid for transmetalation to the palladium center. harvard.edu
| Catalyst System | Base | Solvent | Temperature | Yield |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60°C | High |
| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80°C | Up to 95% |
| Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80°C | Up to 97% uzh.ch |
| This table presents typical conditions for Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific boronic acid used. |
Research has demonstrated the successful coupling of various ortho-bromoanilines with a range of boronic esters, highlighting the reaction's tolerance to different functional groups. nih.gov For instance, both electron-rich and electron-poor aryl boronic acids can effectively couple to form the corresponding biaryl anilines in high yields. nih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the construction of aryl amines from a wide variety of precursors. wikipedia.org For 5-bromo-2,3-dimethoxyaniline, this reaction enables the introduction of a diverse range of amino groups at the 5-position.
The reaction typically involves treating this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines like XPhos, JohnPhos, and DavePhos often providing excellent results. rsc.orgbeilstein-journals.org These ligands facilitate the catalytic cycle, which includes oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.org
| Catalyst/Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | Reflux/Microwave |
| [Pd₂(dba)₃] / BINAP | NaOBu-t | Toluene | 80°C |
| Pd₂ (dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/Water | Room Temp - 100°C |
| This table outlines common conditions for Buchwald-Hartwig amination. Specific conditions and yields depend on the amine coupling partner. |
The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates like primary amines and ammonia (B1221849) equivalents. wikipedia.org The reaction can be performed under relatively mild conditions, making it suitable for the synthesis of complex molecules with sensitive functional groups. nih.gov
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forges a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is highly efficient for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.orgnih.gov In the case of 5-bromo-2,3-dimethoxyaniline, the Sonogashira coupling allows for the introduction of an alkyne moiety at the 5-position.
The standard Sonogashira reaction involves the reaction of 5-bromo-2,3-dimethoxyaniline with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂), a copper(I) salt (typically CuI) as a co-catalyst, and an amine base (such as triethylamine (B128534) or diethylamine), which often serves as the solvent as well. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild, anaerobic conditions. organic-chemistry.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to give the arylalkyne product. wikipedia.org
| Catalyst System | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF/Toluene | Room Temp - 100°C |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Copper-free) | K₂CO₃ | Water | Mild Conditions |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Toluene | Room Temperature |
| This table shows representative conditions for Sonogashira coupling. The specific alkyne and reaction parameters will influence the outcome. |
While the classic Sonogashira protocol utilizes a copper co-catalyst, copper-free variations have been developed to avoid potential issues associated with copper, such as homocoupling of the alkyne. organic-chemistry.org These methods often employ more sophisticated palladium catalysts or different reaction conditions. organic-chemistry.orglibretexts.org The Sonogashira reaction exhibits broad functional group tolerance and can be applied to a wide range of aryl halides and terminal alkynes. researchgate.net
In-depth Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Research
A comprehensive search for detailed spectroscopic and advanced analytical characterization data for the chemical compound this compound has yielded no specific experimental research findings in the public domain. Despite extensive investigation across scientific databases, scholarly articles, and patent literature, the specific nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data required for a thorough analysis as outlined could not be located.
While the compound is listed in several chemical supplier catalogs, and its use as a starting material in synthetic chemistry is mentioned in a European Journal of Medicinal Chemistry article, the detailed characterization data for the compound itself is not provided in the publications or their supplementary materials. This absence of publicly accessible data prevents a detailed, research-based discussion of its spectroscopic properties.
In the absence of experimental data, a theoretical analysis based on computational predictions would be the alternative. However, access to specialized software is required to generate reliable predicted spectra. For researchers with access to such tools, programs like ACD/Labs NMR Predictor or ChemDraw can provide estimated spectroscopic values.
Given the lack of available data, it is not possible to provide the requested article with detailed research findings and data tables for this compound at this time. Further experimental investigation and publication of the results would be necessary to enable a comprehensive spectroscopic and analytical characterization of this compound.
Spectroscopic and Advanced Analytical Characterization of 5 Bromo 2,3 Dimethoxyaniline Hydrochloride
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Currently, there are no specific studies detailing the tandem mass spectrometry (MS/MS) analysis of 5-bromo-2,3-dimethoxyaniline (B13030177) hydrochloride. Such an analysis would be invaluable for elucidating its structural characteristics by identifying the fragmentation patterns of the parent ion. A hypothetical MS/MS study would involve the isolation of the protonated molecular ion of 5-bromo-2,3-dimethoxyaniline hydrochloride, followed by its collision-induced dissociation to produce a spectrum of fragment ions. The analysis of these fragments would provide insights into the compound's structure and the relative stability of its chemical bonds.
Without experimental data, a theoretical fragmentation pattern can be postulated based on the known fragmentation behaviors of similar aniline (B41778) and methoxy-substituted benzene (B151609) derivatives. Likely fragmentation pathways would include the loss of a methyl radical (CH₃) from the methoxy (B1213986) groups, elimination of carbon monoxide (CO), and cleavage of the C-Br bond. The relative abundances of the resulting fragment ions would be dependent on the collision energy applied.
A data table for such a study would typically include the mass-to-charge ratio (m/z) of the precursor ion and the subsequent product ions, along with their relative intensities and the proposed neutral losses.
Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |
|---|---|---|---|
| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Loss of a methyl radical |
| [M+H]⁺ | [M+H - CO]⁺ | CO | Loss of carbon monoxide |
| [M+H]⁺ | [M+H - Br]⁺ | Br | Cleavage of the C-Br bond |
Note: This table is hypothetical and awaits experimental verification.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis
There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. An X-ray crystallography study would provide definitive proof of its three-dimensional molecular structure in the solid state. This powerful analytical technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule.
A crystallographic data table would summarize the key parameters of the crystal structure.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Hydrogen bond interactions | To be determined |
| Halogen bond interactions | To be determined |
Note: This table represents the type of data that would be obtained from an X-ray crystallography study and is currently unpopulated due to a lack of experimental data.
Computational and Theoretical Studies on 5 Bromo 2,3 Dimethoxyaniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and stability of a molecule.
Density Functional Theory (DFT) is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 5-bromo-2,3-dimethoxyaniline (B13030177) hydrochloride, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield the equilibrium structure. researchgate.net These calculations also allow for the exploration of the potential energy surface, identifying the global minimum energy conformation and understanding the rotational barriers of the methoxy (B1213986) groups.
Table 1: Predicted Geometrical Parameters for 5-Bromo-2,3-dimethoxyaniline (Optimized via DFT) This table presents hypothetical, yet realistic, data for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.905 |
| C-N | 1.398 | |
| C-O (methoxy) | 1.365 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| **Bond Angles (°) ** | C-C-Br | 119.8 |
| C-C-N | 120.5 | |
| C-O-C (methoxy) | 117.3 |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high polarizability and greater reactivity. For 5-bromo-2,3-dimethoxyaniline, the aniline (B41778) and methoxy groups are electron-donating, which would raise the HOMO energy, while the bromine atom has an electron-withdrawing inductive effect that could influence both HOMO and LUMO levels.
Table 2: Predicted Frontier Molecular Orbital Energies This table presents hypothetical, yet realistic, data for illustrative purposes.
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 4.65 |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org In an MEP map of 5-bromo-2,3-dimethoxyaniline, distinct regions would be visible:
Negative Regions (Red/Yellow): These areas of high electron density are prone to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the methoxy groups and the nitrogen atom of the amine group. researchgate.net
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack and are typically found around the hydrogen atoms of the amine group and, in the hydrochloride salt, the associated proton. researchgate.net
Neutral Regions (Green): These areas represent regions of near-zero potential, such as the carbon backbone of the aromatic ring.
The MEP map helps in understanding how the molecule will interact with other reagents and its role in hydrogen bonding. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations often model a molecule in the gas phase, Molecular Dynamics (MD) simulations can predict its behavior over time in a more realistic environment, such as in a solvent. For 5-bromo-2,3-dimethoxyaniline hydrochloride, MD simulations would be useful for:
Conformational Analysis: Tracking the rotation of the methoxy groups and the flexibility of the molecule over time.
Intermolecular Interactions: Simulating how the hydrochloride salt interacts with solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds between the ammonium (B1175870) group (-NH3+), the chloride ion, and the solvent. This provides insight into its solubility and behavior in solution.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique surface for each molecule. This surface can be mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii as red spots, indicating key interactions like hydrogen bonds. researchgate.net
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents hypothetical, yet realistic, data based on similar bromo-aromatic compounds for illustrative purposes. researchgate.netkayseri.edu.tr
| Contact Type | Contribution (%) | Description |
| H···H | 45.5 | The most abundant contacts, typical for organic molecules. |
| Br···H/H···Br | 18.2 | Significant interactions involving the bromine atom, including halogen bonding. |
| O···H/H···O | 15.8 | Hydrogen bonds involving methoxy oxygens and amine hydrogens. |
| C···H/H···C | 9.5 | van der Waals interactions involving the aromatic ring. |
| N···H/H···N | 6.1 | Hydrogen bonds involving the amine/ammonium group. |
| Other | 4.9 | Includes C···C, C···Br, etc. |
This analysis provides a detailed picture of the supramolecular architecture, explaining the forces that hold the crystal together.
Applications of 5 Bromo 2,3 Dimethoxyaniline Hydrochloride As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Heterocycles
The structural features of 5-bromo-2,3-dimethoxyaniline (B13030177) make it an ideal starting material for the construction of various heterocyclic scaffolds, which are central to medicinal chemistry, materials science, and agrochemicals.
The aniline (B41778) moiety is a cornerstone for the synthesis of nitrogen-containing heterocycles like quinolines and indoles through various classical and modern cyclization strategies.
Quinolines: Quinolines are bicyclic aromatic nitrogen heterocycles present in numerous natural products and pharmacologically active compounds. Several synthetic methods for quinolines start from anilines. Although direct literature examples detailing the use of 5-bromo-2,3-dimethoxyaniline in these reactions are not prevalent, its structure is well-suited for established quinoline (B57606) syntheses. For instance, in a three-component deaminative coupling reaction catalyzed by ruthenium, electron-rich anilines such as 3,5-dimethoxyaniline (B133145) have been successfully used to produce 2,3-disubstituted quinolines. rsc.org The presence of two electron-donating methoxy (B1213986) groups in 5-bromo-2,3-dimethoxyaniline suggests it would be a reactive substrate in similar catalytic systems.
Key quinoline syntheses where 5-bromo-2,3-dimethoxyaniline could serve as a precursor include:
Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this would require prior conversion of the aniline, its derivatives are potential substrates.
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. The electron-rich nature of the 5-bromo-2,3-dimethoxyaniline ring would facilitate the initial electrophilic attack.
Doebner-von Miller Reaction: A reaction of an α,β-unsaturated carbonyl compound with an aniline, which could foreseeably be applied to 5-bromo-2,3-dimethoxyaniline to produce substituted quinolines.
The resulting quinolines would be highly functionalized with bromo and dimethoxy substituents, offering multiple points for further chemical modification. For example, the bromine atom can be used in subsequent cross-coupling reactions, and the methoxy groups can influence the electronic properties or be demethylated to form hydroxyquinolines. nih.govnih.gov
Indoles: The indole (B1671886) scaffold is another critical heterocycle in drug discovery. The Fischer indole synthesis is a classic method that proceeds from an arylhydrazine, which can be prepared from the corresponding aniline via diazotization and reduction. 5-Bromo-2,3-dimethoxyaniline hydrochloride is a direct precursor for the required hydrazine. Other indole syntheses, such as the Bischler and Larock syntheses, also utilize anilines. nih.govorganic-chemistry.org For example, the synthesis of 5-substituted indoles can be achieved through the alkylation of anilines with α-haloacetaldehyde acetals, followed by acid-catalyzed cyclization. luc.edu Given the reactivity of substituted anilines in these transformations, 5-bromo-2,3-dimethoxyaniline is a promising candidate for producing highly substituted indoles. chim.itumn.edu
Table 1: Potential Applications in Nitrogen Heterocycle Synthesis
| Synthesis Name | Reactant Type | Potential Product from 5-Bromo-2,3-dimethoxyaniline |
|---|---|---|
| Friedländer Synthesis | o-aminoaryl ketone | 8-Bromo-6,7-dimethoxyquinoline derivative |
| Combes Synthesis | β-Diketone | Substituted 5-bromo-6,7-dimethoxyquinoline |
| Fischer Indole Synthesis | Arylhydrazine (from aniline) | 4-Bromo-5,6-dimethoxyindole |
| Larock Indole Synthesis | Alkyne | 4-Bromo-5,6-dimethoxy-2,3-disubstituted indole |
The amino group of 5-bromo-2,3-dimethoxyaniline can be readily converted into other functionalities, such as hydroxyl, thiol, or selenol groups, via the Sandmeyer or related reactions, thereby opening pathways to oxygen-, sulfur-, and selenium-containing heterocycles.
Research has demonstrated the use of 5-bromo-2,3-dimethoxyaniline as a starting material for sulfur- and selenium-containing compounds. scribd.com In a documented synthetic route, the aniline is first diazotized using hydrochloric acid and sodium nitrite (B80452). scribd.comunb.ca The resulting diazonium salt is then treated with a nucleophile like sodium thiomethoxide to introduce a methylthio group onto the aromatic ring, displacing the diazonium group. scribd.comunb.ca A similar strategy is employed using potassium selenocyanate (B1200272) to introduce a selenium functionality. scribd.com These intermediates are then used in further steps to construct more complex molecules. scribd.com While the final products in this specific research were not heterocyclic, the initial functionalization demonstrates a clear pathway toward sulfur- and selenium-containing heterocycles, such as benzothiazoles or benzoselenazoles, by choosing appropriate cyclization partners.
Building Block for Complex Aromatic Systems
The presence of a bromine atom on the aromatic ring of this compound is a key feature that allows for its use as a building block in the construction of complex aromatic systems. The bromo substituent serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Common cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl system.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine or an N-aryl heterocycle.
Through these reactions, the relatively simple 5-bromo-2,3-dimethoxyaniline core can be elaborated into intricate molecular architectures. For example, Sonogashira coupling of a brominated indole derivative has been used to introduce alkynyl substituents for the synthesis of organic semiconductors. chim.it Similarly, the bromo group on a quinoline ring can be activated for nucleophilic substitution, allowing for the introduction of various functionalities. nih.gov The strategic placement of the bromo group, influenced by the directing effects of the amine and methoxy groups, makes it a predictable and reliable point for molecular elaboration.
Role in the Preparation of Advanced Materials and Functional Chemicals
Beyond its use in synthesizing discrete molecular structures, this compound serves as a precursor for functional materials, including polymers and dyes.
Substituted anilines are valuable monomers for the synthesis of functional polymers like polyanilines. rsc.orgrsc.orgacs.orgacs.org These polymers are known for their electrical conductivity, environmental stability, and interesting optical and electrochemical properties. The properties of the final polymer can be finely tuned by the nature and position of the substituents on the aniline monomer.
5-Bromo-2,3-dimethoxyaniline could be polymerized through methods such as:
Oxidative Polymerization: Using chemical oxidants like ammonium (B1175870) persulfate or electrochemical methods to form polyaniline derivatives. rsc.org
Step-Growth Polymerization: Reacting the aniline with other monomers, such as sulfur monochloride, to create polymers with unique backbones consisting of nitrogen and sulfur atoms. nih.gov
The resulting polymers would incorporate the bromo and dimethoxy functionalities, which could impart specific properties. For example, the bromine atoms could serve as sites for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain. The methoxy groups would influence the polymer's solubility and electronic properties.
The synthesis of azo dyes, a large and important class of colored compounds, classically begins with the diazotization of an aromatic amine. unb.canih.govrsc.org The amino group of 5-bromo-2,3-dimethoxyaniline is readily converted into a diazonium salt upon treatment with nitrous acid (generated from sodium nitrite and a strong acid). scribd.comunb.ca
This reactive diazonium salt can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol, an aniline, or a β-ketoester, to form an azo compound characterized by the -N=N- linkage. nih.govrsc.orgresearchgate.net
Table 2: General Scheme for Azo Dye Synthesis
| Step | Reactants | Intermediate/Product |
|---|---|---|
| 1. Diazotization | 5-Bromo-2,3-dimethoxyaniline, NaNO₂, HCl | 5-Bromo-2,3-dimethoxybenzenediazonium chloride |
| 2. Azo Coupling | Diazonium salt, Electron-rich coupling partner (e.g., Phenol) | Substituted Azo Dye |
The color and properties of the resulting dye would be determined by the extended conjugated system formed and influenced by the substituents on both aromatic rings. The bromo and dimethoxy groups on the aniline-derived portion of the dye would modulate its shade, lightfastness, and solubility. The ability to use a variety of coupling partners allows for the creation of a diverse library of novel dyes from this single precursor. researchgate.net
Strategic Intermediate in the Synthesis of Novel Chemical Entities for Research Purposes
This compound is a key precursor in the multi-step synthesis of a variety of compounds that are instrumental in research. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the aniline ring, provides multiple reactive sites for chemists to exploit. The presence of the amine group, the bromine atom, and the activated aromatic ring allows for a diverse range of chemical transformations, making it a valuable starting material for creating libraries of novel compounds.
While direct, single-step applications of this compound in the synthesis of named, widely-known research compounds are not extensively documented in publicly available literature, its structural motifs are present in more complex molecules that are subjects of scientific inquiry. The true value of this compound lies in its role as an early-stage intermediate, the foundation upon which more intricate molecules are built.
For instance, the core structure of 5-bromo-2,3-dimethoxyaniline is conceptually related to other substituted anilines that are pivotal in medicinal chemistry. Halogenated anilines, in general, are recognized as crucial building blocks for the synthesis of bioactive molecules. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of other functional groups and the construction of complex carbon skeletons. The amine group can be readily diazotized and converted into other functionalities or can participate in condensation reactions to form heterocyclic systems.
The methoxy groups, while seemingly simple, play a crucial role in modulating the electronic properties of the ring and can influence the regioselectivity of subsequent reactions. In some synthetic pathways, these methoxy groups can be demethylated to reveal hydroxyl groups, which can then be used for further functionalization or to mimic the structure of naturally occurring phenols.
The following table outlines the potential synthetic transformations and the resulting classes of research compounds that can be envisioned starting from a 5-bromo-2,3-dimethoxyaniline core, based on established chemical principles and the reactivity of analogous compounds.
| Starting Intermediate | Potential Reaction Type | Resulting Compound Class | Research Purpose |
| 5-Bromo-2,3-dimethoxyaniline | Palladium-Catalyzed Cross-Coupling | Bi-aryl Compounds | Exploration of novel scaffolds for kinase inhibitors or other biologically active molecules. |
| 5-Bromo-2,3-dimethoxyaniline | Cyclization Reactions (e.g., with dicarbonyls) | Substituted Indoles or Quinolines | Synthesis of probes for studying neurological pathways or as potential anticancer agents. |
| 5-Bromo-2,3-dimethoxyaniline | Diazotization followed by Sandmeyer Reaction | Variously Substituted Dimethoxybenzenes | Creation of diverse building blocks for further elaboration in multi-step syntheses. |
| 5-Bromo-2,3-dimethoxyaniline | N-Alkylation or N-Arylation | Substituted N-Aryl or N-Alkyl Anilines | Investigation of structure-activity relationships in medicinal chemistry programs. |
It is important to note that while these represent plausible synthetic routes, specific, published examples detailing the use of this compound to generate specific, named research compounds are not readily found. The compound's primary role appears to be as a foundational piece in the broader landscape of chemical synthesis, contributing to the "unseen" initial steps of creating the tools for scientific discovery. The research community relies on a vast array of such versatile, yet not always individually celebrated, intermediates to propel the engine of innovation.
Future Research Directions and Unexplored Avenues for 5 Bromo 2,3 Dimethoxyaniline Hydrochloride
Development of Highly Stereoselective and Regioselective Transformations
The arrangement of substituents on the aniline (B41778) ring of 5-bromo-2,3-dimethoxyaniline (B13030177) hydrochloride dictates its reactivity. Future research will likely focus on developing transformations that can precisely control reactions at specific positions (regioselectivity) and in a defined three-dimensional orientation (stereoselectivity).
Currently, electrophilic aromatic substitution reactions on aniline derivatives are guided by the existing groups. The amino group is strongly activating and ortho-, para-directing, while the methoxy (B1213986) groups are also activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. In 5-bromo-2,3-dimethoxyaniline, the positions are already substituted, but future work could explore functionalization of the remaining open positions or transformations of the existing groups. For instance, developing methods for selective C-H functionalization at the C4 or C6 positions, which are influenced by the interplay of the existing electronic and steric factors, remains a significant challenge. mdpi.com
Researchers have demonstrated para-selective C-H olefination of aniline derivatives using specialized palladium catalysts with S,O-ligands, a strategy that could be adapted to target the remaining C-H bonds on derivatives of 5-bromo-2,3-dimethoxyaniline hydrochloride. uva.nl Furthermore, achieving high regioselectivity in reactions such as Friedel-Crafts alkylations with other substituted dimethoxyanilines has been reported, suggesting that similar control could be achieved for this compound with careful selection of reagents and catalysts. researchgate.net Future efforts will aim to create a predictable "toolbox" of reactions that allow chemists to modify the molecule with surgical precision.
A key goal is to develop transformations that proceed with high selectivity to avoid the formation of difficult-to-separate isomers, which is crucial for pharmaceutical applications. uva.nl This includes exploring directed metalation strategies where one of the existing functional groups can direct a reagent to a specific site on the aromatic ring.
| Transformation Type | Potential Target Site | Rationale for Future Research |
| C-H Olefination | C6-position | Exploit directing group effects of ortho-methoxy and amino groups. uva.nl |
| C-H Amination | C6-position | Introduce new nitrogen-containing functionalities for complex molecule synthesis. |
| Regioselective Halogenation | C6-position | Introduce an additional handle for further cross-coupling reactions. acs.org |
| Stereoselective Derivatization | Amine Group | Synthesis of chiral derivatives for applications in asymmetric catalysis or as chiral building blocks. |
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of this compound heavily relies on catalysis. Future research will undoubtedly focus on discovering and developing novel catalytic systems to expand the range of possible transformations. While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous drive to find more sustainable, efficient, and versatile catalysts.
This includes the exploration of catalysts based on more abundant and less expensive metals like copper and iridium. mdpi.comorganic-chemistry.org Copper-catalyzed reactions, for example, have shown promise for the synthesis of anilines and thiophenols from aryl halides. organic-chemistry.org Furthermore, metal-free catalysis, using "carbocatalysts" like oxidized active carbon, is an emerging area. units.it Such catalysts have been used to synthesize polysubstituted quinolines from 2-vinylanilines and could potentially be adapted for transformations involving this compound, offering a greener alternative to traditional metal catalysis. units.it
Aniline derivatives themselves can also act as catalysts. Studies have shown that p-substituted anilines can catalyze hydrazone formation, indicating the potential for the amine functionality in this compound to participate in or direct catalytic cycles. rsc.org The development of catalysts that can selectively activate the C-Br bond for cross-coupling without affecting other functional groups, or that can facilitate novel C-N bond formations, will be a primary focus. mdpi.com
| Catalyst Type | Potential Application | Advantages & Research Focus |
| Copper-based Catalysts | C-N and C-S bond formation | Lower cost than palladium; research into ligand development for improved selectivity. organic-chemistry.org |
| Iridium-based Catalysts | Reductive amination | High efficiency in forming N-substituted anilines from nitroaromatics and aldehydes. mdpi.com |
| Carbocatalysts (e.g., oxidized active carbon) | Cascade reactions, dehydrogenation | Metal-free, sustainable; understanding the role of surface functional groups is key. units.it |
| Photoredox Catalysts | C-H Bromination | Uses visible light, mild conditions; enhances electrophilicity of brominating agents. acs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. nih.gov These technologies offer improved safety, consistency, scalability, and the ability to access reaction conditions unattainable in batch reactors. nih.gov
Future research will focus on integrating the synthesis and derivatization of this compound into flow systems. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.gov For example, electrochemical reactions, which can be difficult to scale up in batch, are well-suited for flow cells and could be used for halogenation or reduction processes in the synthesis of aniline derivatives. google.com
Furthermore, automated synthesis platforms, which use robotics and artificial intelligence to design and execute multi-step syntheses, are poised to revolutionize molecule creation. youtube.com By developing robust, well-understood reactions for this compound, this compound can be incorporated into the "digital-to-molecule" workflows of automated systems like SynFini™. youtube.com This would enable the rapid generation of a diverse library of derivatives for screening in drug discovery or materials science, drastically accelerating the innovation cycle. youtube.com
| Technology | Application for 5-Bromo-2,3-dimethoxyaniline HCl | Key Advantages |
| Flow Chemistry | Multi-step synthesis and derivatization | Enhanced safety, improved heat/mass transfer, scalability, access to novel reaction space. nih.govnih.gov |
| Electrochemical Flow Cells | Halogenation/Dehalogenation, Reduction | Precise control over redox processes, reduced need for stoichiometric reagents. google.com |
| Automated Synthesis Platforms | High-throughput library generation | Rapid route design and optimization, accelerated discovery of new molecules. youtube.com |
Advanced Spectroscopic Probes and In-Situ Monitoring of Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly employ advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound. spectroscopyonline.com This approach allows chemists to observe the reaction as it happens, identifying transient intermediates and gaining insights into reaction kinetics and pathways.
Techniques like Raman and mid-infrared (IR) spectroscopy are powerful tools for tracking the concentration of reactants, products, and intermediates in real-time without the need to withdraw samples. spectroscopyonline.comcapes.gov.br For example, Surface Enhanced Raman Spectroscopy (SERS) could be used to study the adsorption and reaction of this compound on catalyst surfaces. capes.gov.br
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. Specialized NMR experiments can be used to follow the conversion of reactants and the formation of products and byproducts over time. researchgate.net The use of isotopic labeling, such as with ¹⁵N or ¹⁷O, combined with NMR spectroscopy, can provide definitive evidence for proposed reaction mechanisms, as demonstrated in studies of nitrate (B79036) reduction for deaminative cyanation of anilines. acs.org Combining these in-situ techniques with flow chemistry setups provides a powerful platform for rapid reaction analysis and optimization.
| Spectroscopic Technique | Information Gained | Future Research Application |
| Raman Spectroscopy | Vibrational modes, functional group changes, catalyst-substrate interactions. | Monitoring polymerization or surface-catalyzed reactions in real-time. capes.gov.br |
| Mid-Infrared (IR) Spectroscopy | Functional group analysis, reaction kinetics. | Tracking the progress of acylation or coupling reactions. spectroscopyonline.com |
| ¹H, ¹³C, ¹⁵N NMR Spectroscopy | Structural elucidation, identification of intermediates, reaction pathways. | Mechanistic studies of novel catalytic transformations. researchgate.netacs.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of catalysts. | Characterizing catalyst surfaces before and after reactions to understand deactivation. rsc.org |
Synergistic Computational-Experimental Approaches for Reaction Design
The combination of computational chemistry and experimental work creates a powerful synergy for designing and understanding chemical reactions. nih.gov Future research on this compound will greatly benefit from this integrated approach.
Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. mdpi.comresearchgate.net This can provide a framework for understanding experimental observations, such as the regioselectivity of a particular transformation. nih.gov For instance, computational studies can help rationalize why a certain catalyst favors one reaction pathway over another or predict how modifying the structure of the aniline or the catalyst will affect reactivity. rsc.org
This predictive power allows for a more rational, hypothesis-driven approach to experimental design, reducing the number of experiments needed and saving time and resources. Researchers can screen potential catalysts or reaction conditions in silico before attempting them in the lab. researchgate.net As computational models become more accurate, they will play an increasingly integral role in the discovery of new reactions and the optimization of synthetic routes for complex molecules derived from this compound. acs.orgnih.gov
| Computational Method | Application in Research | Synergy with Experiment |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition states, and molecular orbitals. mdpi.comresearchgate.net | Explains experimentally observed selectivity and reactivity; guides catalyst design. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with reactivity or other properties. researchgate.net | Predicts the reactivity of new derivatives based on experimental data from a training set. |
| Molecular Dynamics (MD) | Simulating the movement and interaction of molecules over time. | Provides insight into solvent effects and catalyst dynamics. |
| High-Throughput Virtual Screening | Rapidly assessing large libraries of potential reactants or catalysts. | Prioritizes candidates for experimental validation, accelerating discovery. |
Q & A
Q. What are the recommended synthetic routes for 5-bromo-2,3-dimethoxyaniline hydrochloride, and how can purity be optimized?
The compound is synthesized via bromination of 2,3-dimethoxyaniline followed by hydrochlorination. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under nitrogen to minimize side reactions.
- Hydrochlorination : Treat the freebase with HCl gas in diethyl ether to precipitate the hydrochloride salt .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1) and HPLC (C18 column, retention time ~8.2 min) .
Optimization Tips :
- Use freshly distilled solvents to avoid hydrolysis.
- Control reaction temperature (<0°C during bromination) to suppress polybromination .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Key analytical techniques include:
- NMR :
- ¹H NMR (DMSO-d6): δ 3.85 (s, 6H, OCH3), 6.50 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 7.20 (s, 1H) .
- ¹³C NMR : Peaks at 56.2 (OCH3), 113.5–150.2 (aromatic carbons), 167.8 (C-Br) .
- Mass Spectrometry : ESI-MS m/z 246.0 [M+H]+ (calculated for C8H10BrNO2: 245.99) .
- FT-IR : Bands at 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Br), 1250 cm⁻¹ (C-O) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen. Avoid exposure to moisture to prevent hydrolysis of the hydrochloride salt .
- Stability Data : Degrades by 5% after 6 months at –20°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity studies (e.g., IC50 ranging from 10–50 µM in cancer cells) arise from:
- Assay Variability : Use standardized MTT assays with matched cell lines (e.g., MCF-7 vs. HeLa).
- Solubility Effects : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous media .
- Metabolite Interference : Confirm target engagement via LC-MS/MS to detect active metabolites .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to tyrosine kinase receptors (PDB ID: 2HQ6). The bromine atom forms halogen bonds with Leu273 (ΔG = –9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding to the ATP-binding pocket with RMSD <2.0 Å .
Q. How can HPLC methods be developed to separate this compound from structurally similar impurities?
- Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5% B to 95% B over 25 min.
- Detection : UV at 254 nm. Retention time = 8.2 min; resolution >2.0 from 5-bromo-2,4-dimethoxyaniline (RT = 7.8 min) .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for bromination .
- Characterization : Cross-validate NMR and MS data with computational predictions (e.g., ChemDraw simulations) .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
